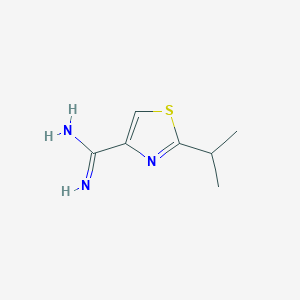
2-Isopropylthiazole-4-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropylthiazole-4-carboximidamide is a heterocyclic compound that features a thiazole ring substituted with an isopropyl group at the 2-position and a carboximidamide group at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylthiazole-4-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-isopropylthiazole with cyanamide in the presence of a base, followed by subsequent cyclization and purification steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Isopropylthiazole-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the thiazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkyl or acyl derivatives .
Aplicaciones Científicas De Investigación
2-Isopropylthiazole-4-carboximidamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential as antimicrobial and antitumor agents.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is used in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 2-Isopropylthiazole-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparación Con Compuestos Similares
- 4-Isopropylthiazole-2-carboxamide
- 4-Isopropylthiazole-2-carbohydrazide
- 4-Isopropylthiazole-2-yl-4-phenyl-1,2,4-triazole
Comparison: Compared to these similar compounds, 2-Isopropylthiazole-4-carboximidamide exhibits unique properties due to the presence of the carboximidamide group, which can enhance its biological activity and specificity. Its unique structure allows for diverse chemical modifications, making it a versatile compound in various research applications .
Propiedades
Fórmula molecular |
C7H11N3S |
|---|---|
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
2-propan-2-yl-1,3-thiazole-4-carboximidamide |
InChI |
InChI=1S/C7H11N3S/c1-4(2)7-10-5(3-11-7)6(8)9/h3-4H,1-2H3,(H3,8,9) |
Clave InChI |
LVQOIXYPIWDVQL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=CS1)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


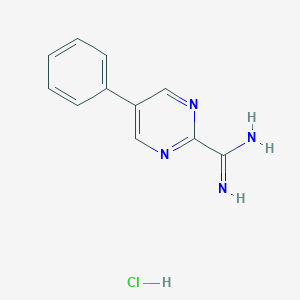


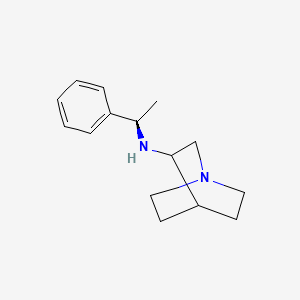
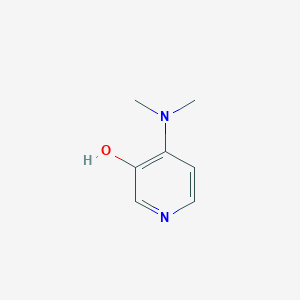
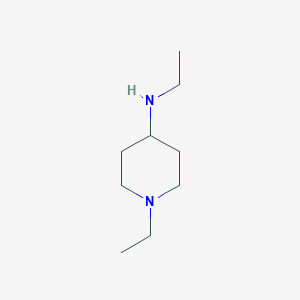

![2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12964490.png)
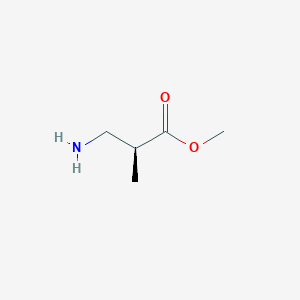
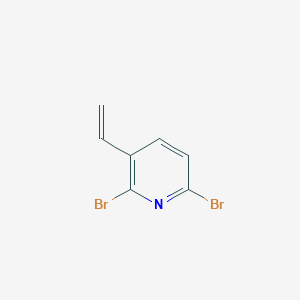
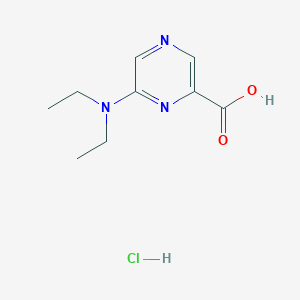
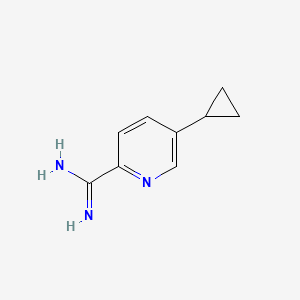
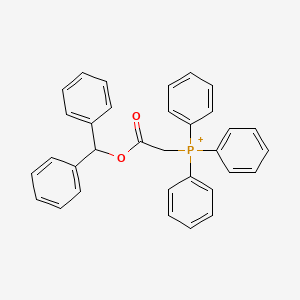
![tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate](/img/structure/B12964534.png)
